molecular formula C11H17O5PS2 B121175 Fensulfothion sulfone CAS No. 14255-72-2

Fensulfothion sulfone

Cat. No.: B121175
CAS No.: 14255-72-2
M. Wt: 324.4 g/mol
InChI Key: VTFZEBCYVXMEBB-UHFFFAOYSA-N
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Description

Fensulfothion sulfone is an organophosphorus compound primarily used as an insecticide. It is a derivative of fensulfothion, which is known for its effectiveness in controlling pests in agricultural settings. This compound is characterized by its high toxicity and ability to inhibit certain enzymes in insects, leading to their death. This compound is typically found as a crystalline solid and is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

Target of Action

Fensulfothion sulfone, like its parent compound Fensulfothion, is an organophosphorus compound . Its primary target is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

This compound acts by inhibiting the enzyme acetylcholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which can lead to various physiological effects .

Biochemical Pathways

The metabolic route of this compound is largely through oxidative and/or hydrolytic pathways . In female rats, the formation of the oxygen analogue and its sulfone followed by P-O-ethyl dealkylation is a significant pathway . These metabolic changes can affect various biochemical pathways and their downstream effects .

Pharmacokinetics

It’s known that fensulfothion, the parent compound, is rapidly absorbed, distributed, and excreted in rats . These ADME properties can significantly impact the bioavailability of this compound.

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to various molecular and cellular effects. The continuous stimulation of nerves, muscles, and glands due to the accumulation of acetylcholine can result in symptoms of poisoning, which can be severe in cases of high exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, Fensulfothion is photooxidized to Fensulfothion sulfoxide in the environment . The conversion of Fensulfothion to this compound might also be influenced by environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fensulfothion sulfone is synthesized through the oxidation of fensulfothion. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically takes place in an organic solvent like acetone or acetonitrile, and the temperature is maintained between 20°C to 30°C to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, fensulfothion, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents used are often hydrogen peroxide or sodium hypochlorite. The reaction mixture is then purified through distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Fensulfothion sulfone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert it into more oxidized forms.

    Reduction: It can be reduced back to fensulfothion under specific conditions.

    Substitution: The sulfone group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and sodium hypochlorite are commonly used oxidizing agents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Further oxidized derivatives of this compound.

    Reduction: Fensulfothion.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Fensulfothion sulfone has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of organophosphorus pesticides.

    Biology: Studied for its effects on enzyme inhibition and its potential use in pest control strategies.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action in biological systems.

    Industry: Utilized in the development of new insecticides and pest control formulations.

Comparison with Similar Compounds

Similar Compounds

  • Fenthion sulfoxide
  • Fenthion oxon sulfoxide
  • Fensulfothion oxon sulfone

Uniqueness

Fensulfothion sulfone is unique due to its specific structural configuration and high potency as an insecticide. Compared to similar compounds, it has a distinct mechanism of action and higher stability under various environmental conditions. Its effectiveness in inhibiting acetylcholinesterase makes it a valuable compound in pest control.

Properties

IUPAC Name

diethoxy-(4-methylsulfonylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZEBCYVXMEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162079
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14255-72-2
Record name Fensulfothion sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14255-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fensulfothion sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014255722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fensulfothion sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes fensulfothion sulfone persist in the environment compared to its parent compound, fensulfothion?

A1: While the provided research emphasizes the persistence of this compound compared to fensulfothion, it doesn't delve into the specific chemical mechanisms responsible for this difference. Further research focusing on degradation pathways and environmental factors influencing their breakdown rates is needed to answer this question definitively.

Q2: How does the uptake of this compound differ between carrots and rutabagas?

A2: Studies indicate that while both carrots and rutabagas absorb this compound, there's a significant difference in the accumulation pattern. Rutabagas tend to accumulate considerably higher levels of this compound compared to fensulfothion itself. In contrast, carrots exhibit similar ratios of both compounds, reflecting the levels found in the treated soil [, ]. This suggests a potential difference in the metabolic pathways or transport mechanisms for fensulfothion and its sulfone metabolite within these two crops.

Q3: Does the presence of this compound in soil affect its uptake by crops in subsequent growing seasons?

A3: Research shows that this compound can persist in soil and be absorbed by crops grown in subsequent seasons. Notably, carrots planted in treated soil a year later exhibited higher total residues of fensulfothion and its sulfone compared to the first-year crop []. This finding highlights the importance of understanding the long-term persistence of this metabolite and its potential for accumulation in rotational crops.

Q4: How do different environmental conditions, particularly wet and dry seasons, affect the persistence of this compound in soil and its uptake by crops?

A4: Studies have shown that abnormally wet growing seasons can lead to faster disappearance of fensulfothion and its sulfone from the soil []. Paradoxically, rutabagas grown in these wet conditions exhibited higher levels of the toxic compounds than those grown in drier seasons []. This suggests that while degradation might be accelerated in wet conditions, uptake mechanisms in specific crops might also be enhanced, leading to higher residue levels despite a faster decline in soil concentration.

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